molecular formula C23H16O3 B338726 2-(2-Naphthyl)-2-oxoethyl 1-naphthoate

2-(2-Naphthyl)-2-oxoethyl 1-naphthoate

Cat. No.: B338726
M. Wt: 340.4 g/mol
InChI Key: RICVZOLAQDIJLQ-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)-2-oxoethyl 1-naphthoate is a naphthalene-derived ester compound featuring a 2-naphthyl group attached to a ketone-oxygenated ethyl backbone, esterified with 1-naphthoic acid. Naphthoate esters are critical in pharmaceutical and materials science due to their aromatic stacking capabilities, thermal stability, and biological activity . For instance, methyl 1-bromo-2-naphthoate is utilized in catalysis and drug design (e.g., adapalene) , while adamantane-based esters exhibit antioxidant and anti-inflammatory properties .

Properties

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) naphthalene-1-carboxylate

InChI

InChI=1S/C23H16O3/c24-22(19-13-12-16-6-1-2-8-18(16)14-19)15-26-23(25)21-11-5-9-17-7-3-4-10-20(17)21/h1-14H,15H2

InChI Key

RICVZOLAQDIJLQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

  • 2-(4-Chlorophenyl)-2-oxoethyl 1-naphthoate () : This analog replaces the 2-naphthyl group with a 4-chlorophenyl moiety. X-ray crystallography reveals a dihedral angle of 77.16° between the aromatic planes, with C–H⋯O interactions forming undulating sheets . In contrast, the 2-naphthyl group in the target compound may induce greater steric hindrance, altering the dihedral angle and packing efficiency.
  • Adamantane-Based Esters () : Compounds like 2-(adamantan-1-yl)-2-oxoethyl benzoates adopt synclinal conformations with head-to-tail molecular packing. The rigid adamantane moiety enhances thermal stability but reduces aromatic conjugation compared to the target compound’s naphthyl groups .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
2-(2-Naphthyl)-2-oxoethyl 1-naphthoate 2-naphthyl, 1-naphthoate ~348.4 (calculated) High melting point (predicted), low solubility in polar solvents (inferred from aromaticity)
2-(4-Chlorophenyl)-2-oxoethyl 1-naphthoate 4-chlorophenyl, 1-naphthoate 332.76 Crystalline, dihedral angle 77.16°, C–H⋯O interactions
Methyl 1-bromo-2-naphthoate 1-bromo, methyl ester 265.09 Reactive bromine site, used in coordination chemistry

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